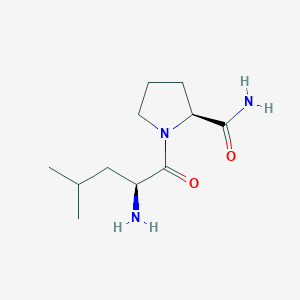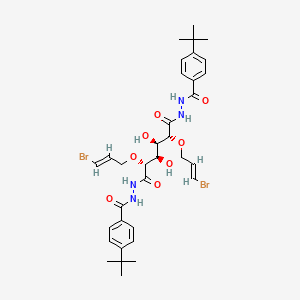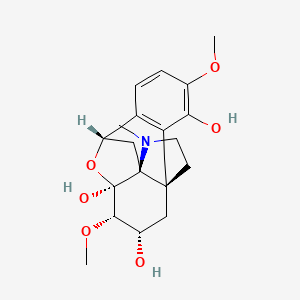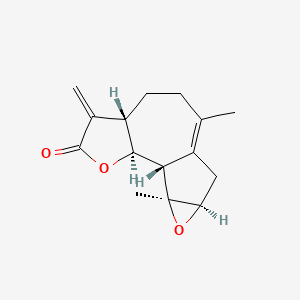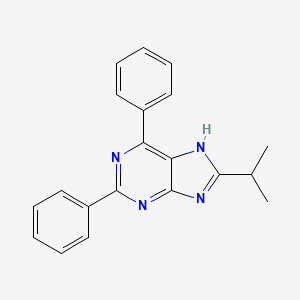![molecular formula C23H14BrN3 B10850187 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety fused with a phenanthroimidazole structure, which is further substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the phenanthroimidazole moiety and the bromine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . The compound’s fluorescence properties are due to its ability to coordinate with metal ions, enhancing its emission intensity .
類似化合物との比較
Similar Compounds
5-Bromoindole: Shares the indole moiety but lacks the phenanthroimidazole structure.
Indole-3-carbaldehyde: Contains the indole nucleus but differs in the functional groups attached.
Indole-2-carboxylate derivatives: Similar indole structure with different substituents.
Uniqueness
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and physical properties. Its combination of indole and phenanthroimidazole moieties makes it a versatile compound with diverse applications in various fields of research and industry.
特性
分子式 |
C23H14BrN3 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27) |
InChIキー |
XFVVNPCUAYGFFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


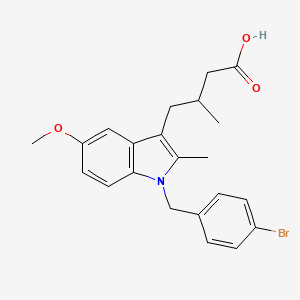
![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)


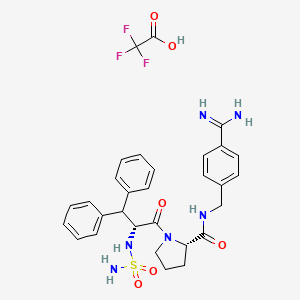
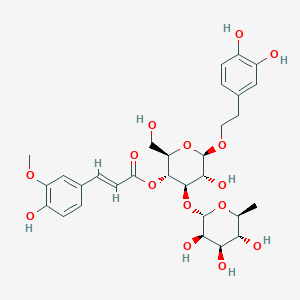
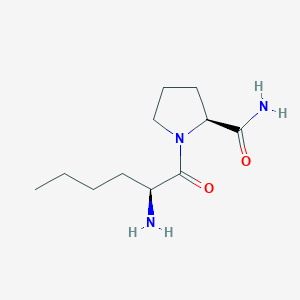

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
